molecular formula C18H19F3N6O B12242365 3-{4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-6-(trifluoromethyl)pyridazine

3-{4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-6-(trifluoromethyl)pyridazine

Cat. No.: B12242365
M. Wt: 392.4 g/mol
InChI Key: CRWOAISZHUJBFO-UHFFFAOYSA-N
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Description

3-{4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-6-(trifluoromethyl)pyridazine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes an imidazo[1,2-b]pyridazine core, which is known for its wide range of applications in medicinal chemistry and material science . The presence of trifluoromethyl and piperidinyl groups further enhances its chemical properties, making it a valuable compound for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-6-(trifluoromethyl)pyridazine typically involves multicomponent reactions and condensation reactions. One common method involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield. The reaction conditions usually involve the use of organic solvents such as methanol or chloroform, and the reactions are often carried out at elevated temperatures to ensure complete conversion of reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis or batch processing. These methods allow for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-{4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-6-(trifluoromethyl)pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated or hydrogenated products. Substitution reactions can result in the formation of various substituted derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 3-{4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-6-(trifluoromethyl)pyridazine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and context.

Properties

Molecular Formula

C18H19F3N6O

Molecular Weight

392.4 g/mol

IUPAC Name

2-methyl-6-[[1-[6-(trifluoromethyl)pyridazin-3-yl]piperidin-4-yl]methoxy]imidazo[1,2-b]pyridazine

InChI

InChI=1S/C18H19F3N6O/c1-12-10-27-15(22-12)4-5-17(25-27)28-11-13-6-8-26(9-7-13)16-3-2-14(23-24-16)18(19,20)21/h2-5,10,13H,6-9,11H2,1H3

InChI Key

CRWOAISZHUJBFO-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=N1)C=CC(=N2)OCC3CCN(CC3)C4=NN=C(C=C4)C(F)(F)F

Origin of Product

United States

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